molecular formula C27H36N2O4Si B1393415 (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyr CAS No. 1189172-05-1

(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyr

Cat. No. B1393415
M. Wt: 480.7 g/mol
InChI Key: WACXTLNTNYCVSK-XZOQPEGZSA-N
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Description

(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyr is a useful research compound. Its molecular formula is C27H36N2O4Si and its molecular weight is 480.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyr suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyr including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Applications in Synthesis of NK1 Receptor Antagonists

  • Overview: The compound has been used in the synthesis of NK1 receptor antagonists. This application involves the reaction of chiral compounds with various nucleophiles in the presence of a Lewis acid to yield unsaturated pyran derivatives. These derivatives are useful in synthesizing NK1 receptor antagonists, indicating potential applications in medicinal chemistry (Sugawara & Hashiyama, 2007).

2. Role in Synthesizing Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine Derivatives

  • Overview: This compound has been instrumental in synthesizing pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine derivatives. The process involves converting certain acids to corresponding azides, followed by cyclization and aromatization steps (Bencková & Krutošíková, 1997).

3. Development of Novel Terpyridine-skeleton Molecule Derivants with Antitumor Properties

  • Overview: Novel terpyridine-skeleton molecules containing this compound have been synthesized and evaluated for their biological activities. These molecules have shown potential in inhibiting tumor growth and metastasis by targeting topoisomerases (Kwon et al., 2015).

4. Synthesis and Voltage-Clamp Studies of Analogs for L-type Ca2+ Channel Studies

  • Overview: Racemic and enantiomeric forms of this compound's analogs have been synthesized for studies involving L-type Ca2+ channels. These studies help understand the structure and function of L-type Ca2+ channels in various medical applications (Visentin et al., 1999).

5. Synthesis of Tetrahydroisoquinolinones with Pharmacological Interest

  • Overview: The compound has been used in synthesizing new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. This synthesis is significant for developing compounds with known pharmacological interest, indicating its value in drug development (Kandinska et al., 2006).

properties

IUPAC Name

methyl (3S,4R)-1-benzyl-4-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O4Si/c1-27(2,3)34(5,6)32-18-21-13-24-25(33-21)12-20(14-28-24)22-16-29(17-23(22)26(30)31-4)15-19-10-8-7-9-11-19/h7-14,22-23H,15-18H2,1-6H3/t22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACXTLNTNYCVSK-XZOQPEGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C3CN(CC3C(=O)OC)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)[C@@H]3CN(C[C@H]3C(=O)OC)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674109
Record name Methyl (3S,4R)-1-benzyl-4-[2-({[tert-butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyr

CAS RN

1189172-05-1
Record name Methyl (3S,4R)-1-benzyl-4-[2-({[tert-butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyr
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(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyr
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(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyr
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(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyr
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(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyr
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(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyr

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